molecular formula C10H10N4O5 B119064 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone CAS No. 2256-00-0

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone

Cat. No.: B119064
CAS No.: 2256-00-0
M. Wt: 266.21 g/mol
InChI Key: CMMZDRNKABQCMK-WDZFZDKYSA-N
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Description

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C10H10N4O5 and a molecular weight of 266.2102 g/mol . This compound is a derivative of 2-butanone and is formed by the reaction of 2-butanone with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the detection and quantification of carbonyl compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone typically involves the reaction of 2-butanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction proceeds as follows:

2-Butanone+2,4-DinitrophenylhydrazineThis compound+Water\text{2-Butanone} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{Water} 2-Butanone+2,4-Dinitrophenylhydrazine→this compound+Water

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents.

    2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone: Another derivative with additional methyl groups.

Uniqueness

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone is unique due to its specific reactivity with carbonyl compounds, making it highly valuable in analytical chemistry. Its stability and ease of synthesis also contribute to its widespread use in various scientific and industrial applications .

Properties

CAS No.

2256-00-0

Molecular Formula

C10H10N4O5

Molecular Weight

266.21 g/mol

IUPAC Name

(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one

InChI

InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6-

InChI Key

CMMZDRNKABQCMK-WDZFZDKYSA-N

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C

Synonyms

2-[2-(2,4-Dinitrophenyl)hydrazone] 2,3-Butanedione;  Mono[(2,4-dinitrophenyl)_x000B_hydrazone] 2,3-Butanedione; 

Origin of Product

United States

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